4-{[3-nitro-4-(methylamino)benzylidene]amino}-4H-1,2,4-triazole 4-{[3-nitro-4-(methylamino)benzylidene]amino}-4H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC1048665
InChI: InChI=1S/C10H10N6O2/c1-11-9-3-2-8(4-10(9)16(17)18)5-14-15-6-12-13-7-15/h2-7,11H,1H3/b14-5+
SMILES: CNC1=C(C=C(C=C1)C=NN2C=NN=C2)[N+](=O)[O-]
Molecular Formula: C10H10N6O2
Molecular Weight: 246.23 g/mol

4-{[3-nitro-4-(methylamino)benzylidene]amino}-4H-1,2,4-triazole

CAS No.:

Inhibitors

Cat. No.: VC1048665

Molecular Formula: C10H10N6O2

Molecular Weight: 246.23 g/mol

* For research use only. Not for human or veterinary use.

4-{[3-nitro-4-(methylamino)benzylidene]amino}-4H-1,2,4-triazole -

Molecular Formula C10H10N6O2
Molecular Weight 246.23 g/mol
IUPAC Name N-methyl-2-nitro-4-[(E)-1,2,4-triazol-4-yliminomethyl]aniline
Standard InChI InChI=1S/C10H10N6O2/c1-11-9-3-2-8(4-10(9)16(17)18)5-14-15-6-12-13-7-15/h2-7,11H,1H3/b14-5+
Standard InChI Key MKBLMDFZWWVNIB-LHHJGKSTSA-N
Isomeric SMILES CNC1=C(C=C(C=C1)/C=N/N2C=NN=C2)[N+](=O)[O-]
SMILES CNC1=C(C=C(C=C1)C=NN2C=NN=C2)[N+](=O)[O-]
Canonical SMILES CNC1=C(C=C(C=C1)C=NN2C=NN=C2)[N+](=O)[O-]

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator